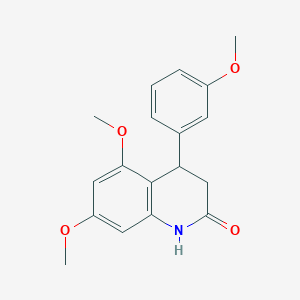METHANONE](/img/structure/B4418227.png)
[5-(1-ADAMANTYL)-2-METHYL-3-FURYL](MORPHOLINO)METHANONE
Overview
Description
4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine is a complex organic compound featuring a morpholine ring attached to a furoyl group, which is further substituted with an adamantyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine typically involves multiple steps. One common method starts with the preparation of the adamantyl-substituted furoyl intermediate. This can be achieved by condensing 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde in the presence of a condensing agent like KOH . The resulting intermediate is then reacted with morpholine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the furoyl and morpholine groups may interact with various enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Furoyl compounds: Molecules containing the furoyl group, known for their diverse biological activities.
Morpholine derivatives: Compounds like morpholine itself, which is used as a solvent and corrosion inhibitor.
Uniqueness
4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine is unique due to the combination of the adamantyl, furoyl, and morpholine groups in a single molecule. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[5-(1-adamantyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-13-17(19(22)21-2-4-23-5-3-21)9-18(24-13)20-10-14-6-15(11-20)8-16(7-14)12-20/h9,14-16H,2-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUTZNHLWBTJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-N'-[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmethanimidamide](/img/structure/B4418146.png)
![N-[4-[2-cyanoethyl(methyl)sulfamoyl]phenyl]acetamide](/img/structure/B4418159.png)
![2-{4-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B4418164.png)
![2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4418171.png)
![methyl 5-{[(6-methylpyrimidin-4-yl)thio]methyl}-2-furoate](/img/structure/B4418183.png)
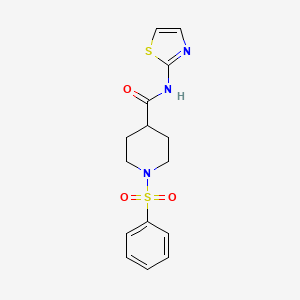
![N-(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,3-diamine](/img/structure/B4418196.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4418202.png)
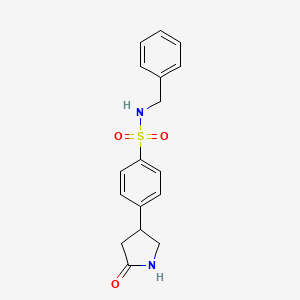
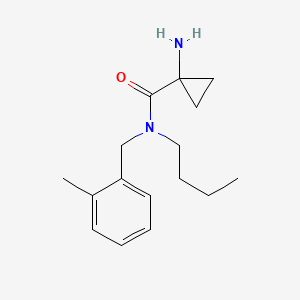
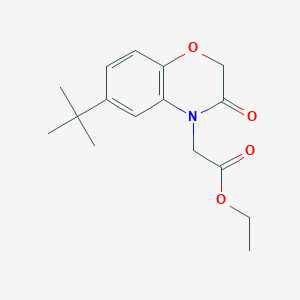
![ethyl 4-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4418235.png)
